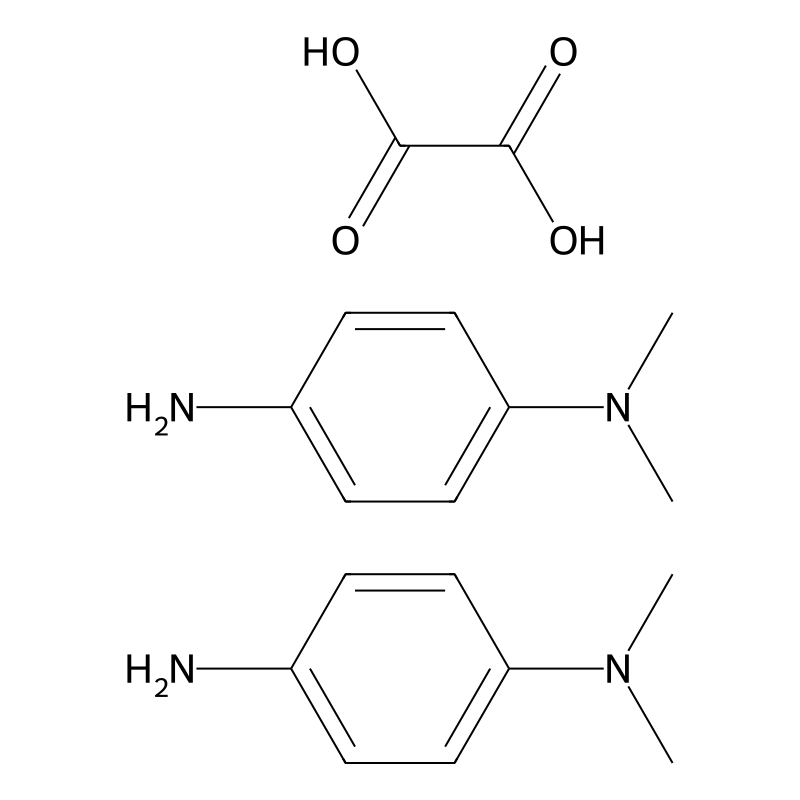

1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-Dimethyl-1,4-phenylenediamine oxalate (CAS 62778-12-5), commonly referred to as DMPD oxalate, is a high-purity aromatic amine salt widely utilized as a chromogenic reagent, redox mediator, and diagnostic precursor [1]. Formulated in a 2:1 stoichiometric ratio of the amine to oxalic acid, this compound exhibits enhanced solid-state stability and controlled solubility in aqueous and polar organic solvents compared to its free base [2]. In industrial and analytical procurement, DMPD oxalate is primarily sourced for its critical role in the colorimetric determination of sulfides via the Methylene Blue method, microbiological oxidase testing, and the quantification of antioxidant capacity[1]. Its precise stoichiometry and defined counterion profile make it a reliable baseline material for sensitive spectrophotometric and electrochemical assays where background auto-oxidation must be strictly minimized [2].

Substituting DMPD oxalate with its free base or alternative salts, such as the dihydrochloride, introduces significant risks regarding assay reproducibility and reagent shelf life [1]. The free base of N,N-dimethyl-p-phenylenediamine is notoriously sensitive to atmospheric oxygen, rapidly degrading into dark-colored oxidation products that severely elevate background absorbance in colorimetric tests[1]. While the dihydrochloride salt is more stable than the free base, the oxalate counterion provides superior resistance to premature auto-oxidation in solid-state formulations, such as impregnated diagnostic discs [2]. Furthermore, in specific argentometric or electrochemical assays, the introduction of excess chloride ions from a dihydrochloride salt can interfere with silver-based titrations or electrode potentials, making the oxalate salt the strictly required form for regulatory-compliant protocols[3].

References

- [1] American Public Health Association, Standard Methods for the Examination of Water and Wastewater: Method 4500-S2 Sulfide.

- [2] Biology Reader, Oxidase Test: Definition, Principle, Procedure, Uses & Limitations.

- [3] Analytical Chemistry, Low Parts per Billion Determination of Sulfide by Coulometric Argentometry, 1998.

Solid-State Stability and Background Absorbance Control

The free base of N,N-dimethyl-p-phenylenediamine undergoes rapid auto-oxidation upon exposure to air, forming polymeric degradation products that compromise assay integrity. By complexing the amine with oxalic acid in a 2:1 ratio, the resulting DMPD oxalate salt exhibits markedly improved solid-state stability[1]. In standardized colorimetric protocols, properly stored DMPD oxalate maintains a near-colorless baseline in acidic solution for extended periods, whereas the free base or degraded salts yield unacceptably high background absorbance [1]. This stabilization is critical for achieving the low detection limits required in environmental assays, where baseline drift directly translates to quantitative error.

| Evidence Dimension | Susceptibility to atmospheric auto-oxidation |

| Target Compound Data | DMPD oxalate (High solid-state stability, low background absorbance when fresh) |

| Comparator Or Baseline | DMPD free base (Rapid degradation, high background absorbance) |

| Quantified Difference | Oxalate salt prevents premature formation of colored radical cations during storage. |

| Conditions | Ambient storage and subsequent dissolution in acidic media. |

Ensures extended reagent shelf life and prevents false positives or baseline drift in sensitive spectrophotometric assays.

Regulatory Compliance in Trace Sulfide Determination

For the quantification of total and dissolved sulfides in water and wastewater, EPA Method 4500-S2 explicitly specifies the use of N,N-dimethyl-p-phenylenediamine oxalate to react with hydrogen sulfide and ferric chloride, producing the distinct methylene blue dye measured at 664 nm[1]. Substituting DMPD with N,N-diethyl-p-phenylenediamine (DPD) results in the formation of a different dye analog with shifted spectral properties, invalidating the standardized calibration curves. Utilizing high-purity DMPD oxalate enables method detection limits (MDL) as low as 2.5 µg/L in optimized semi-automated or argentometric systems, a threshold unachievable with incorrect amine precursors [2].

| Evidence Dimension | Method Detection Limit (MDL) and Spectral Output |

| Target Compound Data | DMPD oxalate (Forms Methylene Blue, peak at 664 nm, MDL ~2.5 µg/L) |

| Comparator Or Baseline | DPD (N,N-diethyl-p-phenylenediamine) (Forms distinct dye, incompatible with 664 nm standard curves) |

| Quantified Difference | Strict adherence to the 664 nm absorption maximum required by EPA methods. |

| Conditions | Acidic reaction with H2S and FeCl3. |

Procurement of the exact DMPD oxalate salt is mandatory for laboratories requiring compliance with EPA and Standard Methods for environmental sulfide monitoring.

Formulation Superiority in Microbiological Oxidase Discs

In the manufacturing of microbiological diagnostic tools, such as oxidase test discs used to identify cytochrome c oxidase-producing bacteria, the choice of chromogenic salt dictates the product's functional lifespan[1]. DMPD oxalate is frequently selected to saturate filter paper discs because it demonstrates a lower rate of spontaneous oxidation compared to N,N-dimethyl-p-phenylenediamine dihydrochloride [1]. This enhanced stability reduces the incidence of false-positive results caused by the reagent turning blue/purple prior to bacterial inoculation. Consequently, diagnostic manufacturers prioritize the oxalate salt to ensure reliable performance and extended expiration dates for commercial test kits.

| Evidence Dimension | Reagent stability in impregnated matrices |

| Target Compound Data | DMPD oxalate (Low spontaneous oxidation rate on filter paper) |

| Comparator Or Baseline | DMPD dihydrochloride (Higher susceptibility to premature discoloration) |

| Quantified Difference | Extended functional lifespan of diagnostic discs with reduced false-positive rates. |

| Conditions | Dry storage of impregnated filter paper discs. |

Crucial for B2B procurement by diagnostic kit manufacturers seeking to maximize product reliability and shelf life.

Enhanced Sensitivity in Hydrophilic Antioxidant Assays

The DMPD radical cation assay is a preferred method for evaluating the antioxidant capacity of hydrophilic compounds [1]. When DMPD oxalate is oxidized in an acidic environment, it forms a highly stable purple radical cation with a maximum absorbance at 505 nm. Compared to the widely used DPPH assay, which is limited by its hydrophobic nature, the DMPD oxalate system is entirely water-soluble, providing a more accurate and continuous linear response for aqueous samples such as biological fluids and extracts [1]. The use of the stable oxalate salt ensures a reproducible initial concentration of the amine, which is critical for generating a consistent radical baseline before the addition of the antioxidant sample.

| Evidence Dimension | Assay compatibility with aqueous media |

| Target Compound Data | DMPD oxalate (Fully water-soluble, stable radical cation at 505 nm) |

| Comparator Or Baseline | DPPH reagent (Hydrophobic, requires organic solvents) |

| Quantified Difference | Superior linearity and continuous response for hydrophilic antioxidants. |

| Conditions | Acidic aqueous solution with ferric chloride oxidation. |

Makes DMPD oxalate the superior choice for food and clinical laboratories analyzing water-soluble antioxidants.

Environmental Water Quality Testing

Essential for the colorimetric quantification of sulfides in wastewater and groundwater, strictly adhering to EPA Method 4500-S2 (Methylene Blue method) where the oxalate salt is explicitly required to prevent baseline drift [1].

Microbiological Diagnostic Manufacturing

Used as the active chromogenic agent in the production of oxidase test discs, providing extended shelf life and preventing false positives in bacterial identification compared to the dihydrochloride salt [2].

Food and Beverage Antioxidant Screening

Utilized in the DMPD radical cation assay to measure the antioxidant capacity of hydrophilic extracts, offering superior aqueous compatibility and linearity compared to hydrophobic DPPH assays[3].

Electroanalytical Chemistry

Employed as a reliable, chloride-free redox mediator in electrochemical sensors and argentometric titrations where the presence of alternative halide counterions could cause signal interference [4].

References

- [1] American Public Health Association, Standard Methods for the Examination of Water and Wastewater: Method 4500-S2 Sulfide.

- [2] Biology Reader, Oxidase Test: Definition, Principle, Procedure, Uses & Limitations.

- [3] ResearchGate, Comparative assessment of antimicrobial and antioxidant activity between whole plant and parts of Sphaeranthus indicus Linn., 2020.

- [4] Analytical Chemistry, Low Parts per Billion Determination of Sulfide by Coulometric Argentometry, 1998.

Related CAS

GHS Hazard Statements

H302+H312+H332 (95%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant